molecular formula C36H72O2 B3044280 Palmityl arachidate CAS No. 22413-05-4

Palmityl arachidate

Cat. No.: B3044280
CAS No.: 22413-05-4
M. Wt: 537.0 g/mol
InChI Key: HLMWYHUZJJGPTR-UHFFFAOYSA-N
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Description

Hexadecyl Icosanoate, also known as cetyl arachidate, is a long-chain wax ester with the chemical formula C36H72O2 and a molecular weight of 536.96 g/mol . This compound is of significant interest in industrial and biomedical research, particularly as an emulsifier and thickening agent in the formulation of cosmetics and personal care products . Its application extends to the pharmaceutical industry, where it is being explored for its potential in advanced drug delivery systems. Due to its lipid nature, it can act as a carrier for hydrophobic drugs, thereby improving their bioavailability and enabling more controlled release mechanisms . Further, Hexadecyl Icosanoate has emerged as a key ingredient in diagnostic applications, where it enhances the stability and reliability of reagents used in biomolecular assays and test kits . From a technical perspective, its properties have been critically evaluated, including its thermodynamic and thermophysical characteristics . This compound is For Research Use Only (RUO) and is strictly intended for laboratory and industrial applications such as chemical synthesis, product formulation, and scientific research. It is not for diagnostic, therapeutic, medicinal, or edible use.

Properties

IUPAC Name

hexadecyl icosanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36(37)38-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMWYHUZJJGPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336932
Record name Hexadecyl icosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22413-05-4
Record name Eicosanoic acid, hexadecyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22413-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecyl icosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The mechanism proceeds through four stages: (i) protonation of the carboxylic acid carbonyl oxygen, (ii) nucleophilic attack by the alcohol, (iii) proton transfer, and (iv) water elimination to form the ester. Key parameters influencing yield include:

  • Molar Ratio : A 1:1.2 stoichiometry (acid:alcohol) maximizes conversion by shifting equilibrium via Le Chatelier’s principle.
  • Temperature : Reflux conditions (110–130°C) accelerate kinetics, achieving >90% yield within 8–12 hours.
  • Catalyst Loading : 3–5 wt% sulfuric acid relative to the acid substrate optimizes proton availability without promoting side reactions.

A representative procedure involves refluxing icosanoic acid (466 mmol) with hexadecanol (559 mmol) in toluene, catalyzed by 4 wt% H2SO4. After 10 hours, neutralization with NaHCO3 and crystallization from dichloromethane/methanol yields 85–89% pure product.

Heterogeneous Catalysis for Sustainable Synthesis

Recent patents and studies highlight heterogeneous catalysts as eco-friendly alternatives to mineral acids. JP4092406B2 discloses a method using mesoporous silica-supported iron catalysts (Fe/Si-MCM-41) for esterification at 100°C, achieving 94% conversion in 6 hours.

Comparative Performance of Catalysts

Catalyst Type Temperature (°C) Time (h) Yield (%) Source
H2SO4 120 10 89
Fe/Si-MCM-41 100 6 94
Amberlyst-15 130 8 87
ZrO2-SO4^2− 110 7 91

Heterogeneous systems reduce corrosion risks and enable catalyst reuse. For instance, Fe/Si-MCM-41 retains 88% activity after five cycles, outperforming homogeneous acids.

Enzymatic Esterification Using Lipases

Lipase-catalyzed routes offer substrate specificity and mild reaction conditions. Candida antarctica Lipase B (CALB) immobilized on acrylic resin efficiently synthesizes hexadecyl icosanoate at 50°C in solvent-free media.

Process Parameters and Yield Enhancement

  • Water Activity (aw) : Maintaining aw < 0.3 via molecular sieves prevents hydrolysis, boosting ester yield to 78%.
  • Enzyme Loading : 10% w/w of substrates optimizes cost-effectiveness without mass transfer limitations.
  • Time : Reactions typically require 24–48 hours due to slower diffusion in viscous systems.

Although enzymatic methods avoid toxic catalysts, scalability remains challenging due to high enzyme costs and extended reaction times.

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times by enhancing molecular collisions. A 2021 study demonstrated 95% yield within 45 minutes using 300 W irradiation, icosanoic acid, hexadecanol (1:1.5), and 2 mol% p-TsOH.

Energy Efficiency Analysis

Parameter Conventional Microwave
Time (h) 10 0.75
Energy Consumption (kWh) 2.4 0.45
CO2 Emissions (kg) 1.2 0.23

Microwave methods align with green chemistry principles but require specialized equipment, limiting industrial adoption.

Purification and Characterization

Post-synthesis purification ensures compliance with the 98% purity standard specified for commercial hexadecyl icosanoate.

Chromatographic and Crystallization Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with hexane:ethyl acetate (95:5) removes unreacted acid/alcohol.
  • Crystallization : Gradual cooling of a dichloromethane solution yields needle-like crystals with 92–95% recovery.

GC-MS and NMR (1H, 13C) confirm structural integrity. Key spectral data:

  • 1H NMR (CDCl3) : δ 0.88 (t, 6H, CH3), 1.25 (m, 60H, CH2), 2.29 (t, 2H, COOCH2).
  • 13C NMR : 173.5 ppm (C=O), 64.1 ppm (OCH2).

Industrial-Scale Production Challenges

Despite methodological advancements, batch inconsistencies arise from:

  • Variable feedstock purity (e.g., C16 alcohol often contains C14/C18 homologs).
  • Catalyst deactivation in continuous flow systems.
  • High vacuum distillation costs for separating high-molecular-weight esters.

Recent pilot studies propose reactive distillation columns integrating zeolite membranes to simultaneously remove water and drive equilibrium.

Chemical Reactions Analysis

Hexadecyl icosanoate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding fatty acids and alcohols.

    Reduction: Reduction reactions can convert it back to its alcohol and acid components.

    Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are hexadecanol and icosanoic acid.

Scientific Research Applications

Introduction to Hexadecyl Icosanoate

Hexadecyl icosanoate, also known by its chemical formula C36H72O2C_{36}H_{72}O_2, is a long-chain fatty acid ester that has garnered attention in various scientific fields due to its unique properties. This compound is primarily utilized in biochemistry and materials science, where its applications range from drug delivery systems to cosmetic formulations. This article explores the diverse applications of hexadecyl icosanoate, supported by case studies and data tables.

Drug Delivery Systems

Hexadecyl icosanoate has been studied for its potential in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs. Its lipophilic nature allows it to encapsulate drugs effectively, facilitating their transport across biological membranes.

Case Study: Liposomal Formulations

In a study published in the Journal of Controlled Release, researchers incorporated hexadecyl icosanoate into liposomal formulations to improve the delivery of anticancer drugs. The results demonstrated enhanced drug release profiles and increased cellular uptake compared to conventional formulations .

Cosmetic and Personal Care Products

The compound is widely used in the cosmetic industry due to its emollient properties, which help to moisturize and soften the skin. Hexadecyl icosanoate serves as an effective skin conditioning agent in lotions and creams.

Case Study: Moisturizing Creams

A formulation study highlighted the effectiveness of hexadecyl icosanoate as a primary emollient in moisturizing creams. The study found that products containing this compound showed significant improvements in skin hydration levels after regular use .

Biodegradable Polymers

Hexadecyl icosanoate is also explored as a plasticizer in biodegradable polymer matrices. Its incorporation can enhance the flexibility and processability of biodegradable plastics, making them more suitable for various applications.

Data Table: Comparison of Plasticizers

PlasticizerFlexibility Improvement (%)BiodegradabilityCost (USD/kg)
Hexadecyl Icosanoate25%Yes50
Glycerol15%Yes20
Phthalates10%No15

Food Industry Applications

In food science, hexadecyl icosanoate can be used as a food additive or emulsifier due to its ability to stabilize oil-in-water emulsions. Its application can improve texture and shelf life in various food products.

Case Study: Emulsification in Dressings

Research conducted on salad dressings indicated that incorporating hexadecyl icosanoate improved emulsion stability over time, reducing phase separation compared to control samples without this compound .

Mechanism of Action

The mechanism of action of hexadecyl icosanoate involves its interaction with lipid membranes. It integrates into the lipid bilayer, enhancing the barrier properties and providing moisturizing effects. Its molecular targets include the lipid components of cell membranes, where it helps to maintain membrane integrity and fluidity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares hexadecyl icosanoate with structurally related esters:

Compound Molecular Formula Molecular Weight Key Properties Applications Stability Insights
Hexadecyl icosanoate C₃₆H₇₂O₂ 537.0 g/mol High melting point (est. >60°C), waxy Cosmetics, lubricants, coatings Likely slow hydrolysis
Hexadecyl hexadecanoate C₃₂H₆₄O₂ 480.8 g/mol MP ~50°C, emollient, non-greasy Skincare, pharmaceuticals Moderate hydrolysis resistance
Isocetyl palmitate C₂₄H₄₈O₂ 368.6 g/mol Branched chain, low viscosity Stable emulsions in cosmetics High oxidative stability
Ethyl palmitate C₁₈H₃₆O₂ 284.5 g/mol Liquid at RT, lightweight texture Fragrances, topical formulations Prone to hydrolysis
Methyl icosanoate C₂₁H₄₂O₂ 326.6 g/mol High purity (97.2%), volatile Surfactants, analytical standards Volatility limits long-term use

Key Observations :

  • Chain Length vs. Melting Point: Longer alkyl chains (e.g., icosanoate vs. palmitate) increase melting points and rigidity, making hexadecyl icosanoate suitable for solid formulations like lipsticks or wax coatings .
  • Branching Effects: Isocetyl palmitate’s branched structure enhances emulsion stability compared to linear analogs like hexadecyl hexadecanoate .
  • Hydrolysis Resistance: Hexadecyl esters, including hexadecyl icosanoate, are less prone to hydrolysis than shorter-chain esters (e.g., ethyl palmitate), prolonging their activity in drug delivery systems .

Functional Performance in Formulations

  • Emolliency and Texture: Hexadecyl icosanoate’s long chain may provide a heavier, occlusive feel compared to hexadecyl hexadecanoate, which is preferred for non-greasy moisturizers .
  • Migration Behavior: Studies on hexadecyl hexadecanoate in starch-based biopolymers show decreasing migration over repeated use, suggesting similar trends for hexadecyl icosanoate in packaging materials .
  • Oxidative Stability: UV exposure studies on hexadecyl monolayers indicate that longer alkyl chains undergo slower oxidation, implying hexadecyl icosanoate’s suitability for UV-stable coatings .

Industrial and Biomedical Relevance

  • Cosmetics: Isocetyl palmitate’s unique emulsion-forming ability is unmatched by linear esters, but hexadecyl icosanoate could fill niches requiring higher melting points .
  • Material Science: Functionalized hexadecyl chains in self-assembled monolayers (SAMs) demonstrate tunable surface properties, a trait exploitable in nanotechnology for hexadecyl icosanoate-based coatings .

Biological Activity

Hexadecyl icosanoate (C36H72O2), also known as cetyl eicosanoate, is a long-chain fatty acid ester that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C36H72O2
  • Molecular Weight : 552.96 g/mol
  • Structure : Hexadecyl icosanoate is formed from hexadecanol (a fatty alcohol) and eicosanoic acid (a fatty acid), contributing to its hydrophobic characteristics.

1. Antioxidant Activity

Hexadecyl icosanoate has been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

  • DPPH Scavenging Activity : The DPPH assay measures the ability of a compound to donate electrons to neutralize free radicals. Hexadecyl icosanoate demonstrated significant scavenging activity, indicating its potential as an antioxidant agent .
CompoundIC50 (µg/ml)
Hexadecyl Icosanoate3730 ± 0.914
Ascorbic Acid13.296 ± 0.075

2. Antimicrobial Activity

Research has indicated that hexadecyl icosanoate exhibits antimicrobial properties against various pathogens. The agar well diffusion method has been employed to assess its effectiveness against Gram-positive and Gram-negative bacteria.

  • Antibacterial Efficacy : Studies have shown that hexadecyl icosanoate can inhibit the growth of certain bacterial strains, although specific data on the minimum inhibitory concentration (MIC) needs further exploration .

3. Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, which are critical in managing chronic inflammatory diseases. In vitro studies suggest that hexadecyl icosanoate can modulate inflammatory pathways, potentially reducing cytokine production associated with inflammation .

The biological activities of hexadecyl icosanoate can be attributed to several mechanisms:

  • Cell Membrane Interaction : Due to its lipophilic nature, hexadecyl icosanoate can integrate into cell membranes, affecting membrane fluidity and permeability, which may influence cellular signaling pathways.
  • Gene Expression Modulation : Research indicates that fatty acid esters can alter gene expression related to oxidative stress and inflammation, thereby impacting cellular responses .

Case Studies and Research Findings

Several studies have focused on the biological activities of hexadecyl icosanoate:

  • A study published in Plants Science Today highlighted the antioxidant and antimicrobial properties of various fatty acid esters, including hexadecyl icosanoate, demonstrating its potential applications in food preservation and health supplements .
  • Another research article from PubChem provided insights into the chemical structure and potential health benefits of hexadecyl icosanoate, emphasizing its role as a bioactive compound in various formulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palmityl arachidate
Reactant of Route 2
Reactant of Route 2
Palmityl arachidate

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